

# Validating PF-4800567 Selectivity for CK1ε over CK1δ: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

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This guide provides a comprehensive comparison of the inhibitor **PF-4800567**'s selectivity for Casein Kinase 1 epsilon (CK1ε) over Casein Kinase 1 delta (CK1δ). It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons with alternative inhibitors, supported by experimental data and detailed methodologies.

## Quantitative Analysis of Inhibitor Potency

The selectivity of a kinase inhibitor is a critical parameter in drug discovery, indicating its ability to preferentially bind to the intended target over other kinases. This selectivity is often quantified by comparing the half-maximal inhibitory concentration (IC50) values against different kinases. A lower IC50 value signifies higher potency.

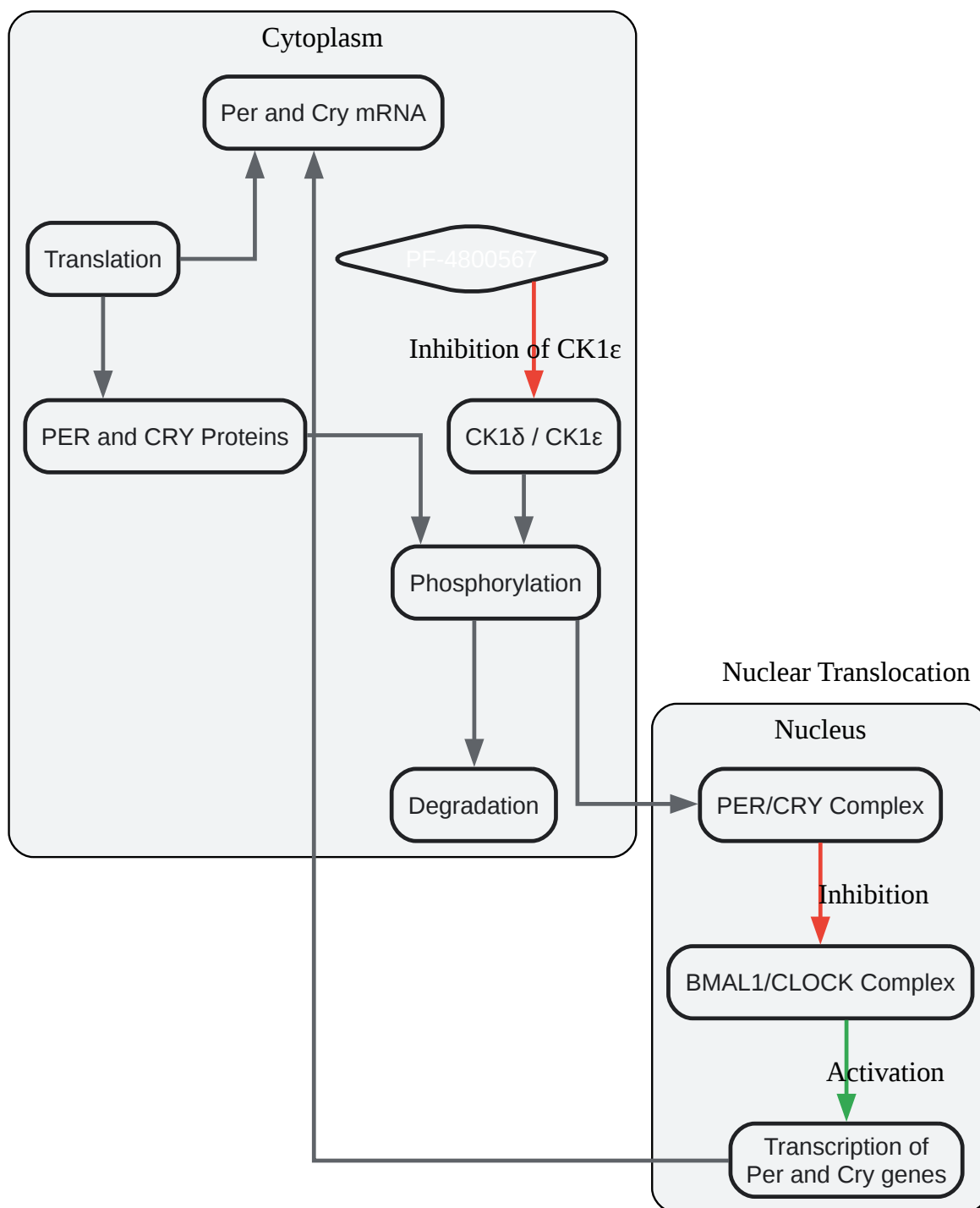
**PF-4800567**, a drug developed by Pfizer, is a potent and selective inhibitor of CK1ε.<sup>[1][2][3][4]</sup> Experimental data demonstrates that **PF-4800567** exhibits a greater than 20-fold selectivity for CK1ε over CK1δ.<sup>[2][3][5][6]</sup> The IC50 values for **PF-4800567** are 32 nM for CK1ε and 711 nM for CK1δ.<sup>[2][3][7]</sup>

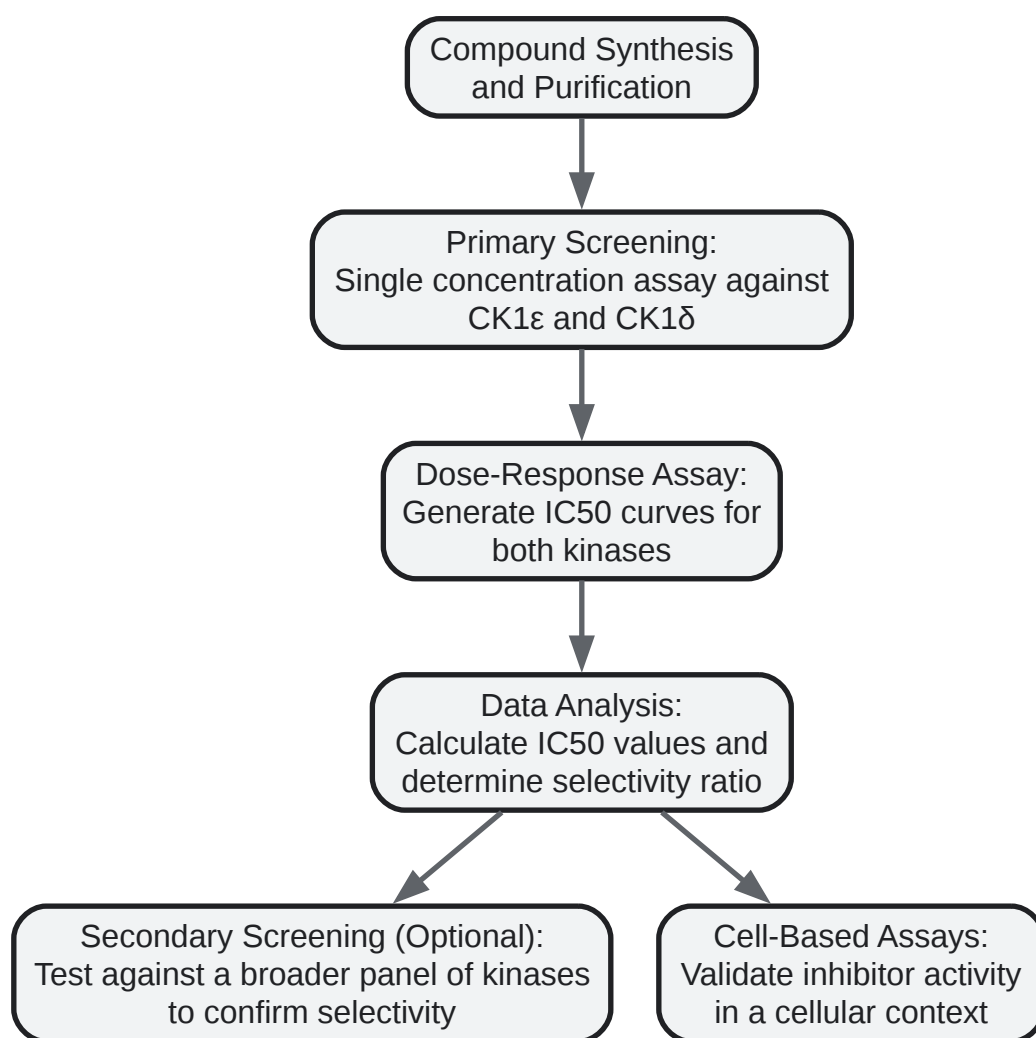
For comparative purposes, another widely used inhibitor, PF-670462, displays the opposite selectivity profile, with a preference for CK1δ.<sup>[5]</sup> The table below summarizes the IC50 values for both inhibitors against CK1ε and CK1δ.

Inhibitor	Target Kinase	IC50 (nM)	Selectivity
PF-4800567	CK1ε	32[2][3][7]	>20-fold for CK1ε[2][3][5][6]
CK1δ	711[2][3][7]		
PF-670462	CK1ε	90[7]	~6-fold for CK1δ[5][6]
CK1δ	13[7]		

## Signaling Pathway Context

CK1ε and CK1δ are serine/threonine kinases that play crucial roles in various cellular processes, most notably in the regulation of the circadian rhythm. They are key components of the negative feedback loop that governs the cyclical expression of clock genes. Understanding the signaling pathway provides context for the importance of selective inhibition.





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Email: [info@benchchem.com](mailto:info@benchchem.com)